5,6-Dichloro-4-ethyl-1lambda~4~,4-thiazinane-1,3-dione
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Overview
Description
5,6-Dichloro-4-ethyl-1lambda~4~,4-thiazinane-1,3-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound belongs to the thiazinane family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-4-ethyl-1lambda~4~,4-thiazinane-1,3-dione typically involves the reaction of appropriate chlorinated precursors with ethyl-substituted thiazinane derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-4-ethyl-1lambda~4~,4-thiazinane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
5,6-Dichloro-4-ethyl-1lambda~4~,4-thiazinane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-4-ethyl-1lambda~4~,4-thiazinane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.
(Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.
Cephradine: A well-known antibiotic.
Chlormezanone: Used as an anticoagulant.
Uniqueness
5,6-Dichloro-4-ethyl-1lambda~4~,4-thiazinane-1,3-dione is unique due to its specific substitution pattern and the presence of both chlorine and ethyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
87904-94-7 |
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Molecular Formula |
C6H9Cl2NO2S |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
5,6-dichloro-4-ethyl-1-oxo-1,4-thiazinan-3-one |
InChI |
InChI=1S/C6H9Cl2NO2S/c1-2-9-4(10)3-12(11)6(8)5(9)7/h5-6H,2-3H2,1H3 |
InChI Key |
VYRCCENIFPQOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(S(=O)CC1=O)Cl)Cl |
Origin of Product |
United States |
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